REACTION_CXSMILES
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[Br:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7](O)=[O:8])=[CH:5][CH:4]=1.O=S(Cl)[Cl:14]>>[Br:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([Cl:14])=[O:8])=[CH:5][CH:4]=1
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Name
|
|
Quantity
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8.6 g
|
Type
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reactant
|
Smiles
|
BrCC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
7.23 mL
|
Type
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reactant
|
Smiles
|
O=S(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 h
|
Duration
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5 h
|
Type
|
CUSTOM
|
Details
|
SOCl2 is removed
|
Type
|
CUSTOM
|
Details
|
the residue is recrystalized from hexane
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Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CC=C(C(=O)Cl)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |